molecular formula C23H24N6O4S2 B2949929 2-({3-[2-(4-Methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)-N-(2-methylphenyl)acetamide CAS No. 873001-69-5

2-({3-[2-(4-Methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)-N-(2-methylphenyl)acetamide

货号: B2949929
CAS 编号: 873001-69-5
分子量: 512.6
InChI 键: BIFKJPNPNORLHJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-({3-[2-(4-Methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)-N-(2-methylphenyl)acetamide (hereafter referred to as the "target compound") is a heterocyclic sulfonamide derivative featuring a triazolo[4,3-b]pyridazine core. This structure is characterized by:

  • A 1,2,4-triazolo[4,3-b]pyridazine scaffold, known for its role in modulating enzymatic activity and receptor binding.
  • A 2-methylphenyl acetamide group at position 6, contributing to lipophilicity and steric bulk.

Such structural features are common in pharmacologically active molecules targeting kinases, proteases, or apoptosis pathways .

属性

IUPAC Name

2-[[3-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O4S2/c1-16-5-3-4-6-19(16)25-22(30)15-34-23-12-11-20-26-27-21(29(20)28-23)13-14-24-35(31,32)18-9-7-17(33-2)8-10-18/h3-12,24H,13-15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFKJPNPNORLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3CCNS(=O)(=O)C4=CC=C(C=C4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of 2-({3-[2-(4-Methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the triazolopyridazine core, followed by the introduction of the sulfonamido and sulfanyl groups. Reaction conditions often involve the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity. Industrial production methods may scale up these reactions using optimized conditions to maximize yield and efficiency.

化学反应分析

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

2-({3-[2-(4-Methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)-N-(2-methylphenyl)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical processes.

作用机制

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of specific enzymes or activation of certain signaling pathways, depending on the specific application.

相似化合物的比较

Structural Analogues and Substituent Effects

(a) 2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (CAS 877634-23-6)
  • Core Structure : Shares the triazolo[4,3-b]pyridazine scaffold.
  • Key Differences :
    • Substituent at position 6: A simpler acetamide group vs. the target compound’s 2-methylphenyl acetamide.
    • Substituent at position 3: Lacks the 4-methoxybenzenesulfonamido ethyl group.
  • Impact :
    • Reduced solubility (11.2 µg/mL at pH 7.4 ) compared to the target compound, where the sulfonamido group may enhance aqueous solubility.
    • Lower molecular weight (299.35 g/mol vs. estimated ~500 g/mol for the target compound), affecting pharmacokinetics.
(b) 2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 891117-12-7)
  • Core Structure : Triazolo[4,3-b]pyridazine with a phenylacetamide group.
  • Key Differences :
    • Position 3 substituent: A 3-methyl group vs. the target’s sulfonamido ethyl chain.
    • Position 6 substituent: 4-ethoxyphenyl vs. 2-methylphenyl.
  • Impact: The ethoxy group may confer moderate metabolic stability but lower polarity than the sulfonamido group . Potential differences in target selectivity due to steric effects of the 3-methyl group.
(c) N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide
  • Core Structure : Pyridine-sulfonamide hybrid.
  • Key Differences : Lacks the triazolo-pyridazine scaffold.
  • Simpler synthesis pathway but lower structural complexity for receptor interaction .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (pH 7.4) Key Substituents
Target Compound ~500 (estimated) Moderate (predicted) 4-Methoxybenzenesulfonamido ethyl, 2-methylphenyl acetamide
CAS 877634-23-6 299.35 11.2 µg/mL 4-Methylphenyl, acetamide
CAS 891117-12-7 ~350 (estimated) Not reported 4-Ethoxyphenyl, 3-methyltriazolo

Notes:

  • The sulfonamido group in the target compound likely improves solubility compared to methyl or ethoxy substituents.
  • Higher molecular weight may reduce bioavailability but enhance target binding affinity.

Yield Comparison :

  • Analogues with simpler substituents (e.g., CAS 877634-23-6) achieve 68–74% yields , while the target compound’s complex substituents may reduce yields due to steric hindrance.

生物活性

The compound 2-({3-[2-(4-Methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)-N-(2-methylphenyl)acetamide , identified by ChemDiv as E551-0275, is a complex organic molecule with potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C23H24N6O5S2
  • IUPAC Name : 2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
  • SMILES Notation : COc(cc1)ccc1S(NCCc1nnc(cc2)n1nc2SCC(Nc1cc(OC)ccc1)=O)(=O)=O

This compound features a triazolo-pyridazine core structure, which is known for its pharmacological relevance.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The following table summarizes the IC50 values observed in these studies:

Cell Line IC50 (μM)
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, particularly MCF-7 and A549 cells .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of c-Met Kinase : The compound has been shown to inhibit c-Met kinase activity, which is crucial in cancer cell proliferation and metastasis. The IC50 for c-Met inhibition was reported to be in the nanomolar range (approximately 48 nM), indicating strong inhibitory potential .
  • Induction of Apoptosis : Studies employing acridine orange staining and Annexin V-FITC assays demonstrated that the compound induces apoptosis in cancer cells. This effect is likely mediated through cell cycle arrest and modulation of apoptotic pathways .

Case Studies

In one study focusing on triazolo-pyridazine derivatives, the compound was part of a series that exhibited promising anticancer activity. The derivatives were synthesized and tested for their cytotoxic effects against various cancer cell lines using the MTT assay. The results confirmed that certain structural modifications could enhance biological activity .

Another investigation into related compounds revealed that modifications to the triazolo-pyridazine core could significantly impact both cytotoxicity and selectivity towards cancer cells over normal cells .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。